molecular formula C17H20N2O5 B4987517 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B4987517
M. Wt: 332.4 g/mol
InChI Key: PDXMOIJFDASSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of p-amino-benzaldehyde with acetone, followed by a series of reactions to introduce the ethyl, methyl, and hydroxypropyl groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form quinoline derivatives.

    Reduction: Can be reduced to form different amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2-hydroxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-24-17(22)13-9-18-14-6-5-11(16(21)23-3)7-12(14)15(13)19-8-10(2)20/h5-7,9-10,20H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMOIJFDASSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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